molecular formula C18H14BrF2N3O2S B2866848 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226442-10-9

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2866848
CAS RN: 1226442-10-9
M. Wt: 454.29
InChI Key: LIROEQZOYYFJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14BrF2N3O2S and its molecular weight is 454.29. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Charge Transfer (ICT) Applications

This compound can be used to study ICT phenomena due to its potential donor-acceptor structure. The presence of a difluoromethoxy group could act as an electron-withdrawing group, while the imidazole ring might serve as an electron-donating group. This makes it a candidate for research into organic electronics where ICT is a key mechanism .

Photothermal Therapy

Compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide have been investigated for their photothermal conversion efficiency. This compound could potentially be used in photothermal therapy for cancer treatment, where it would absorb near-infrared light and convert it into heat to kill cancer cells .

Fluorescent Probing

The structure suggests that it could be used in the development of fluorescent probes . These probes can be used in bioimaging to track the presence of specific ions or molecules within biological systems .

Magnetic Resonance Imaging (MRI) Contrast Agents

Due to the presence of bromine, a heavy atom, this compound could be used to develop new MRI contrast agents . Bromine’s properties may enhance the contrast in MRI scans, aiding in more precise imaging diagnostics .

Organic Synthesis

The compound’s structure indicates potential reactivity that could be harnessed in organic synthesis . It could serve as a building block for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .

Antimicrobial and Antifungal Applications

Compounds with similar structures have shown antimicrobial and antifungal activities. This compound could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antibiotics .

Anticancer Research

The imidazole ring present in the compound is a common motif in many anticancer drugs . Research into this compound could lead to the discovery of novel anticancer agents, especially those targeting specific pathways or mutations .

Sensor Development

Finally, the compound’s unique structure could be utilized in the development of chemical sensors . These sensors could detect environmental pollutants or toxic substances, providing valuable data for environmental monitoring and protection .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF2N3O2S/c19-12-3-1-11(2-4-12)15-9-23-18(27-10-16(22)25)24(15)13-5-7-14(8-6-13)26-17(20)21/h1-9,17H,10H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIROEQZOYYFJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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